molecular formula C18H16F3N3O2S B4351318 1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4351318
M. Wt: 395.4 g/mol
InChI Key: AMSBPYNHCFSKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.

    Addition of the Mercapto Group: Thiolation reactions are employed to introduce the mercapto group.

    Attachment of the Methoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

1-Isopropyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone core.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and pathways.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific characteristics.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-Isopropyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with similar compounds such as:

    1-Isopropyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its reactivity and applications.

    1-Isopropyl-2-mercapto-7-(4-methoxyphenyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the trifluoromethyl group, which may influence its chemical properties and biological activity.

The uniqueness of 1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

7-(4-methoxyphenyl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-9(2)24-15-14(16(25)23-17(24)27)12(18(19,20)21)8-13(22-15)10-4-6-11(26-3)7-5-10/h4-9H,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBPYNHCFSKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-ISOPROPYL-7-(4-METHOXYPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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